REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:12](O)=O)=[N:4][C:5]([Cl:11])=[C:6]([Cl:10])[C:7]=1[NH:8][NH2:9].ClC1[N:21]=C(C#N)C(Cl)=C(Cl)C=1Cl.NN.Cl>>[Cl:1][C:2]1[C:3]([C:12]#[N:21])=[N:4][C:5]([Cl:11])=[C:6]([Cl:10])[C:7]=1[NH:8][NH2:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=C(C1NN)Cl)Cl)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=C(C1NN)Cl)Cl)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |